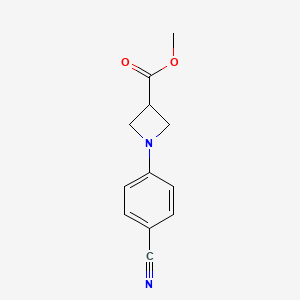

Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate

Description

Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate is a small-molecule azetidine derivative characterized by a cyanophenyl substituent at the azetidine nitrogen and a methyl ester group at the 3-position of the azetidine ring.

Properties

IUPAC Name |

methyl 1-(4-cyanophenyl)azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)10-7-14(8-10)11-4-2-9(6-13)3-5-11/h2-5,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLUXMDLSJMFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201186439 | |

| Record name | 3-Azetidinecarboxylic acid, 1-(4-cyanophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201186439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424857-11-3 | |

| Record name | 3-Azetidinecarboxylic acid, 1-(4-cyanophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1424857-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinecarboxylic acid, 1-(4-cyanophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201186439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Azetidinols as Key Intermediates

According to a comprehensive study on azetidine derivatives, including substrates with 4-cyanophenyl substituents, the general procedure is as follows:

- Starting material: 3-azetidinone (5 mmol scale).

- Solvent: Dry tetrahydrofuran (THF), 10 mL.

- Conditions: Under nitrogen atmosphere in a flame-dried Schlenk tube.

- Addition: Dropwise addition of Grignard reagent (1.1 equivalents) derived from 4-cyanophenyl bromide at 0°C (ice bath).

- Reaction: Stirring overnight at room temperature to allow complete nucleophilic addition to the azetidinone carbonyl.

- Quenching: With aqueous ammonium chloride (NH4Cl).

- Extraction: Organic layer extracted with ethyl acetate (3 × 20 mL).

- Drying: Over anhydrous sodium sulfate (Na2SO4).

- Purification: Removal of solvent under reduced pressure followed by flash column chromatography on silica gel.

This procedure yields tert-butyl 3-hydroxy-3-(4-cyanophenyl)azetidine-1-carboxylate as an intermediate, which can be further transformed into the methyl ester derivative.

Conversion to Methyl Ester

- The hydroxyazetidine intermediate undergoes esterification or transesterification to introduce the methyl carboxylate group at the 3-position.

- Typical reagents include methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base, or direct esterification using methanol under acidic catalysis.

- The final product, methyl 1-(4-cyanophenyl)azetidine-3-carboxylate, is isolated by chromatographic purification and characterized by NMR and HRMS.

Reaction Conditions and Optimization

- The Grignard addition step is sensitive to moisture; thus, strict anhydrous conditions are maintained.

- The reaction temperature is initially kept low (0°C) to control the addition rate and minimize side reactions.

- Stirring at room temperature overnight ensures complete conversion.

- Purification by flash chromatography typically uses solvent mixtures optimized for polarity, such as ethyl acetate/hexane gradients.

Characterization Data (Representative for 4-Cyanophenyl Azetidinols)

| Parameter | Data |

|---|---|

| 1H NMR (500 MHz, CDCl3) | δ 7.67–7.59 (m, 4H, aromatic), 4.96 (s, 1H, OH), 4.17 (d, J=9.4 Hz, 2H), 4.08 (d, J=9.4 Hz, 2H), 1.39 (s, 9H, Boc) |

| 13C NMR (125 MHz, CDCl3) | δ 156.4, 149.2, 132.1, 125.3, 118.5, 111.0, 80.4, 70.1, 64.7, 28.2 |

| HRMS (ESI) | Calculated for C15H17O3N2- ([M-H]-): 273.1245, Found: 273.1238 |

These data confirm the successful synthesis of the azetidinol intermediate bearing the 4-cyanophenyl group.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Grignard addition to 3-azetidinone | 3-azetidinone + 4-cyanophenyl Grignard reagent, dry THF, 0°C to RT, N2 atmosphere | Formation of 3-hydroxy-3-(4-cyanophenyl)azetidine intermediate |

| 2 | Workup and extraction | Quench with NH4Cl (aq.), extract with EtOAc | Crude azetidinol intermediate |

| 3 | Purification | Flash chromatography on silica gel | Pure azetidinol intermediate |

| 4 | Esterification | Methylation reagents (e.g., MeI), base or acid catalysis | This compound final product |

Research Findings and Notes

- The method is reproducible and scalable, with gram-scale synthesis demonstrated.

- Purity and structural integrity confirmed by NMR and HRMS.

- The use of protecting groups such as Boc on nitrogen is common during intermediate stages to enhance stability and facilitate purification.

- Optimization of reaction conditions (temperature, equivalents, solvent) is critical for yield and selectivity.

- The synthetic route is versatile and allows introduction of various substituents on the phenyl ring by changing the Grignard reagent precursor.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate serves as a valuable building block in organic synthesis. Its azetidine structure allows for various transformations, making it useful in the synthesis of more complex molecules. The compound can undergo reactions such as:

- Nucleophilic Substitution : The cyanobenzyl group can be replaced with other functional groups under appropriate conditions.

- Reduction and Oxidation Reactions : It can be modified to introduce or alter functional groups, enhancing its utility in synthetic pathways .

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of azetidine-3-carboxylic acids exhibit biological activity, including:

- Anticancer Activity : Certain azetidine derivatives have been studied for their ability to inhibit cancer cell growth. For instance, compounds related to this compound may interact with specific molecular targets involved in cancer progression .

- Neuropharmacology : The structural characteristics of azetidines suggest potential roles in modulating neurotransmitter systems, which could lead to the development of new treatments for neurological disorders .

Biochemical Probes

Due to its unique chemical structure, this compound can be utilized as a biochemical probe to study enzyme interactions and protein functions. Its ability to bind selectively to certain biomolecules makes it a candidate for investigating biochemical pathways and mechanisms .

Industrial Applications

In the chemical industry, this compound is employed in the production of specialty chemicals and materials. Its versatility allows it to be integrated into various formulations and processes, contributing to the development of innovative products.

Case Study 1: Anticancer Activity

A study investigated the effects of azetidine derivatives on leukemia cell lines, revealing that certain modifications to the azetidine structure enhanced their potency as inhibitors of cell growth. This compound was highlighted as a promising candidate for further development due to its favorable binding characteristics and biological activity .

Case Study 2: Synthesis of Novel Compounds

Research focused on synthesizing new compounds based on this compound demonstrated its utility as a precursor in creating diverse chemical entities with potential pharmaceutical applications. The study emphasized optimizing reaction conditions to improve yield and purity during synthesis .

Mechanism of Action

The mechanism of action of Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic methods, and physicochemical or biological properties:

Structural Analogs

Key Observations :

- Electronic Effects: The 4-cyanophenyl group (electron-withdrawing) contrasts with 4-aminophenyl (electron-donating), which may alter interactions with hydrophobic or polar receptor pockets .

- Biological Activity : Compounds like 20a and 6a demonstrate that substituents on the benzyl group (e.g., dihydroisoxazole or triazole) significantly enhance potency or stability compared to simpler aryl groups .

Physicochemical Properties

- Stability : Methyl esters (e.g., target compound) are prone to hydrolysis in vivo, whereas carboxylic acid derivatives (e.g., 1260892-88-3) may exhibit longer half-lives but reduced bioavailability .

Biological Activity

Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a cyanophenyl group enhances its pharmacological properties. The compound can be synthesized through various methods, with the azetidine ring being a crucial component for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an antagonist or inverse agonist at the Cannabinoid-1 (CB1) receptor, influencing various physiological processes. This interaction can lead to modulation of biological pathways, including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.

- Signal Transduction Alteration : It can affect signal transduction pathways critical for cellular communication.

- Nucleic Acid Interaction : Potential interactions with DNA or RNA could influence gene expression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds in this class can exhibit cytotoxic effects against various cancer cell lines. For instance, methyl esters derived from azetidine analogs have shown improved cellular potency compared to their corresponding acid forms due to enhanced membrane permeability.

| Compound | Cell Line | EC50 (μM) | Reference |

|---|---|---|---|

| Methyl Ester A | MDA-MB-231 | 2.7 | |

| Methyl Ester B | MDA-MB-468 | 2.5 | |

| Acid Form A | MDA-MB-231 | >10 |

These findings suggest that the methyl ester form may serve as a prodrug, converting to the active carboxylate form within cells, thereby enhancing its therapeutic efficacy.

Neurological Effects

The compound's role as a CB1 receptor modulator positions it as a candidate for treating neurological disorders. Research has shown that similar compounds can alleviate symptoms associated with psychosis, anxiety disorders, and cognitive impairments by modulating cannabinoid pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of related azetidine derivatives:

- Study on CB1 Receptor Modulation : A study demonstrated that specific azetidine derivatives could effectively antagonize the CB1 receptor, leading to reduced anxiety-like behaviors in animal models .

- Cytotoxicity Assessment : In vitro assays revealed that methyl esters derived from azetidine compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .

- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds might induce apoptosis in cancer cells through caspase activation, emphasizing their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, methyl azetidine-3-carboxylate derivatives are prepared by reacting aryl halides (e.g., 13a/b in ) with methyl azetidine-3-carboxylate hydrochloride in solvents like acetonitrile or methanol. Key parameters include:

- Base selection : Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIEA) for deprotonation .

- Temperature : Reactions are often conducted at room temperature or under mild heating (e.g., 60°C for 14b synthesis) .

- Purification : Silica gel column chromatography with eluents like ethyl acetate/hexane mixtures yields pure products (e.g., 14a: 45% yield after purification) .

Q. How is the compound characterized post-synthesis, and what spectral data are critical for confirming its structure?

- Methodological Answer : Structural confirmation relies on ¹H NMR and HRMS . For azetidine derivatives:

- ¹H NMR : Peaks for the azetidine ring protons appear at δ ~3.5–4.5 ppm (e.g., coupling constants J = 6–9 Hz for axial-equatorial protons) .

- HRMS : Exact mass measurements (e.g., [M+H]⁺) validate molecular formulae (e.g., C₁₄H₁₅N₂O₂⁺ requires 267.1134) .

- Solvent selection : Deuterated chloroform (CDCl₃) or methanol-d₄ (MeOD) ensures compatibility with reactive functional groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., acetonitrile) .

- Waste disposal : Segregate organic waste containing cyanophenyl groups for specialized treatment .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction of this compound with aryl halides to improve regioselectivity?

- Methodological Answer :

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or copper(I) iodide may enhance cross-coupling efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states in SNAr reactions .

- Base optimization : Sterically hindered bases like DIEA reduce side reactions (e.g., N-alkylation vs. O-alkylation) .

Q. What strategies are effective in resolving discrepancies in NMR data for azetidine derivatives during structural elucidation?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves dynamic rotational barriers in the azetidine ring (e.g., coalescence temperature studies) .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign stereochemistry .

- Deuterium exchange experiments : Identify labile protons (e.g., NH in urea derivatives, as in ) .

Q. How can ester hydrolysis of this compound be controlled to synthesize the carboxylic acid derivative?

- Methodological Answer :

- Reagent choice : Lithium hydroxide (LiOH) in THF/water (3:1) at room temperature hydrolyzes methyl esters without degrading the azetidine ring (e.g., conversion of 14a to 15a in ) .

- pH control : Acidic workup (1M HCl) precipitates the carboxylic acid product, avoiding column purification .

Q. What in vitro assay designs are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Target-specific assays : For receptor ligands (e.g., sphingosine 1-phosphate receptors), use competitive binding assays with ³H-labeled ligands (e.g., ’s in vitro evaluation of 14a/b) .

- Enzyme inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., acetylcholinesterase assays in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.